2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one
Description
Properties
CAS No. |
84245-29-4 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2,3-dimethoxy-7H-isoindolo[2,1-b]isoquinolin-5-one |
InChI |
InChI=1S/C18H15NO3/c1-21-16-8-12-7-15-13-6-4-3-5-11(13)10-19(15)18(20)14(12)9-17(16)22-2/h3-9H,10H2,1-2H3 |
InChI Key |
RIDMHKWAMSPCSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C3C4=CC=CC=C4CN3C2=O)OC |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Cascade Reactions
A notable method involves a triazene-directed C–H/N–H annulation cascade (Scheme 1). Starting from dimethoxy-substituted aniline derivatives, a triazene group serves as a transient directing group. Under Rh(III) catalysis (e.g., Cp*RhCl₂), the substrate undergoes sequential C–H activation with internal alkynes, forming the isoindolo-isoquinolinone core. The triazene group is cleaved in situ, enabling a one-pot synthesis. Key advantages include:
Palladium-Mediated Cross-Coupling
Palladium catalysts facilitate Suzuki–Miyaura couplings to introduce aryl/heteroaryl groups post-cyclization. For example, iodinated intermediates (e.g., 10-iodo derivatives) undergo cross-coupling with boronic acids to yield diversely substituted analogs.
Transannular Amidohalogenation Strategy
A transannular approach enables rapid access to the target scaffold from benzo-fused nine-membered enelactams (Scheme 2).
Reaction Mechanism
Scope and Optimization
-
Substituent Tolerance : Electron-donating groups (e.g., methoxy) enhance reaction rates.
-
Yields : 72–98% for halogenated products, with NIS providing superior reactivity over NCS.
-
Applications : Used in the total synthesis of topoisomerase I inhibitors.
Cyclization of Dimethoxy-Substituted Precursors
Classical cyclization methods remain relevant for large-scale synthesis.
Acid-Catalyzed Lactamization
Dimethoxy-substituted 2-(2-carbamoylphenyl)acetic acid derivatives undergo cyclization in polyphosphoric acid (PPA) at 160°C (Scheme 3). The reaction proceeds via intramolecular amide bond formation, yielding the tricyclic core.
Microwave-Assisted Cyclization
Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes. For example, DMF-mediated cyclization at 150°C under microwaves achieves 80% yield.
Oxidative and Reductive Methods
Oxidative Ring Expansion
Oxidation of tetrahydroisoquinoline precursors with hypervalent iodine reagents (e.g., PhI(OAc)₂) induces ring expansion, forming the isoindolo-isoquinolinone skeleton.
Reductive Amination
Reductive cyclization of nitro-substituted intermediates (e.g., 2-nitrobenzamide derivatives) with H₂/Pd-C provides access to saturated analogs, which are oxidized to the target compound.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagents | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Rh-Catalyzed Annulation | Cp*RhCl₂, alkynes | 65–85 | High regioselectivity, one-pot synthesis | Requires directing groups |
| Transannular Halogenation | NIS, DBU, HCl | 72–98 | Rapid, scalable | Limited to halogenated intermediates |
| Acid-Catalyzed Cyclization | PPA, 160°C | 60–75 | Simple setup | Harsh conditions, moderate yields |
| Oxidative Ring Expansion | PhI(OAc)₂ | 50–65 | Diversifies substitution patterns | Multi-step, lower yields |
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as methoxy and isoindoloisoquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts, rhodium catalysts, and diazoketoesters . The reactions typically occur under aerobic conditions or in the presence of oxidizing agents.
Major Products
The major products formed from these reactions include various functionalized isoindoloisoquinoline derivatives, which can be further modified for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one has several scientific research applications:
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of advanced materials with unique properties, such as enhanced conductivity and stability.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Key Observations :
- The isoindolo[2,1-b]isoquinolin-5(7H)-one derivatives differ primarily in substituent positions (e.g., 2,3-dimethoxy vs. 7-hydroxy) .
- Thieno[2,3-c]isoquinolin-5(4H)-ones replace the isoindole with a thiophene ring, altering electronic properties and bioavailability .
- Rutaecarpine, a structurally complex alkaloid, features a fused indolo-pyrido-quinazolinone system, which enhances its pharmacological diversity .
Key Findings :
- Transition metal-catalyzed C–H activation dominates the synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones due to its step economy and scalability .
- Thieno derivatives require multi-step cross-coupling strategies, leading to lower yields compared to Rh(III)-mediated routes .
- Rutaecarpine’s synthesis employs photoredox catalysis, highlighting the growing role of light-driven methodologies in complex alkaloid synthesis .
Pharmacological and Functional Properties
Key Insights :
- The 2,3-dimethoxy substitution enhances DNA interaction in topoisomerase-I inhibition compared to unsubstituted analogs .
- Rosettacin’s 7-hydroxy group is critical for tubulin binding, but it reduces metabolic stability compared to methoxy derivatives .
- Rutaecarpine’s indolo-pyrido-quinazolinone core enables multi-target activity, including TRPV1 modulation and anti-inflammatory effects .
Biological Activity
2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one is a compound belonging to the isoindolo family, which has garnered attention due to its potential biological activities. Isoindolo derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiparasitic activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Recent synthetic approaches have utilized transition metal-catalyzed C-H activation methods to construct this scaffold efficiently. These methods provide high atom economy and have been instrumental in developing various isoindolo derivatives with enhanced biological properties .
Anticancer Properties
Research indicates that isoindolo compounds exhibit significant anticancer activity. For instance, studies have shown that derivatives of isoindolo[2,1-b]isoquinolin-5(7H)-one can inhibit the proliferation of various cancer cell lines. Notably:
- Cell Line Studies : In vitro assays on breast cancer cell lines (MCF-7 and MDA-MB-468) demonstrated that certain derivatives displayed notable cytotoxicity . Compounds tested in the NCI-60 cell panel revealed promising results against multiple tumor types.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 18 | MCF-7 | 12.5 |
| 20 | MDA-MB-468 | 15.0 |
These findings suggest that the compound may serve as a lead candidate for further development in anticancer therapies.
The mechanism by which these compounds exert their effects often involves the inhibition of topoisomerase I (TOPO I), an enzyme critical for DNA replication and repair. Molecular docking studies have confirmed that this compound binds effectively to the active site of TOPO I, thereby interfering with its function .
Antiparasitic Activity
Isoindolo derivatives have also shown activity against protozoan parasites such as Trypanosoma brucei and Leishmania species. These compounds selectively inhibit the unique topoisomerase IB found in these parasites, making them potential candidates for treating diseases like African sleeping sickness and Chagas disease .
Study 1: Anticancer Activity Evaluation
In a study conducted by researchers at Taipei Medical University, a series of isoindolo derivatives were synthesized and evaluated for their antiproliferative effects. The study highlighted compound 18 as particularly effective against breast cancer cells, with further investigations planned to explore its pharmacodynamics and safety profile .
Study 2: Mechanistic Insights
A comprehensive study explored the molecular interactions between isoindolo derivatives and TOPO I. The results indicated that these compounds could stabilize the DNA-enzyme complex, leading to increased cytotoxicity in cancer cells .
Q & A
Q. What are the standard synthetic routes for 2,3-dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one in contemporary research?
The most widely used method involves Rh(III)-catalyzed C–H activation to construct the fused isoindolo[2,1-b]isoquinolinone core. For example, Reddy et al. developed a one-pot synthesis using N-(pivaloyloxy)benzamides and 2-alkynyl aldehydes, enabling sequential alkyne insertion and aminal formation . Alternative approaches include Pd-catalyzed intramolecular cyclization (e.g., carbene-catalyzed aerobic oxidation of isoquinolinium salts) and radical cyclization using tributyltin hydride . Electrochemical methods, such as visible light-mediated oxidation, have also been explored for related scaffolds .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and substitution patterns.
- X-ray crystallography to resolve complex fused-ring systems, as demonstrated in studies of pyridoimidazo[4,5-c]isoquinolinone derivatives .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC or UPLC to assess purity, especially for intermediates prone to side reactions (e.g., hydroxamic esters or alkyne-tethered precursors) .
Advanced Research Questions
Q. How do reaction conditions influence yield and selectivity in Rh(III)-catalyzed annulations for constructing the isoindolo[2,1-b]isoquinolinone core?
Critical parameters include:
- Catalyst loading : Optimizing [RhCp*Cl₂]₂ (2.5–5 mol%) balances cost and efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DCE or toluene) enhance Rh(III) coordination and alkyne insertion .
- Temperature : Elevated temperatures (80–120°C) accelerate C–H activation but may reduce selectivity in polyfunctional substrates .
- Substrate prefunctionalization : N-(pivaloyloxy)benzamides improve regioselectivity by acting as directing groups .
Q. How can researchers resolve contradictions in mechanistic proposals for cascade annulation reactions involving C–H activation?
Discrepancies arise in distinguishing Rh(III)-hydride intermediates versus concerted metalation-deprotonation (CMD) pathways . For example:
- Song et al. proposed a Rh(III)-hydride mechanism for intramolecular annulation, supported by deuterium-labeling studies .
- Reddy et al. attributed selectivity to steric effects in intermolecular alkyne insertion . To resolve contradictions, combine kinetic isotope effect (KIE) studies , computational modeling , and intermediate trapping (e.g., isolating Rh–alkyne complexes) .
Q. What strategies optimize regioselectivity in the formation of the isoindolo[2,1-b]isoquinolinone scaffold under Rh(III) catalysis?
- Directing group engineering : Hydroxamic esters (e.g., N-pivaloyloxy) direct C(sp²)–H activation more effectively than benzamides .
- Alkyne substituent tuning : Electron-deficient alkynyl aldehydes favor 6-endo-dig cyclization over competing pathways .
- Steric modulation : Bulky substituents at the alkyne terminus suppress undesired [2+2] cycloaddition .
Q. What are the limitations of current synthetic methodologies for accessing derivatives of this compound?
Key challenges include:
- Functional group intolerance : Electron-rich aryl groups hinder Rh(III)-catalyzed C–H activation .
- Scalability : Multi-step sequences (e.g., radical cyclization) require stringent inert conditions .
- Stereocontrol : Limited methods exist for enantioselective synthesis of chiral isoindolo[2,1-b]isoquinolinones. Solutions involve flow chemistry for exothermic steps and bifunctional catalysts to enhance stereoselectivity .
Q. How does the choice of directing group impact the efficiency of C–H activation in isoindolo[2,1-b]isoquinolinone synthesis?
- Hydroxamic esters (e.g., RCONH-O-Piv) enable dual C(sp²)–H and C(sp³)–H activation via Rh(III)-hydride intermediates, facilitating intramolecular amination .
- Benzamide directing groups are less effective for sterically hindered substrates but allow modular post-functionalization of the aminal moiety . Comparative studies show hydroxamic esters provide higher yields (75–90%) for complex scaffolds .
Q. How can researchers evaluate the biological activity of this compound derivatives in experimental models?
- In vitro assays : Test PARP-1/2 inhibition using recombinant enzymes, as demonstrated for structurally related thieno[2,3-c]isoquinolinones .
- Cell-based models : Assess cytotoxicity in tumor cell lines (e.g., HeLa) via MTT assays .
- In vivo neuroprotection models : Evaluate compounds in stroke models (e.g., middle cerebral artery occlusion) with endpoints like cerebral blood flow and apoptosis markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
